molecular formula C14H7FN2O B12469516 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile

3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B12469516
M. Wt: 238.22 g/mol
InChI Key: FVFWVXHFEWTVLU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a fluorophenoxy group attached to a benzene ring, which is further substituted with two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-fluorophenol with 1,2-dicyanobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-fluorophenol attacks the cyano-substituted benzene ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the cyano groups to amines or other functional groups.

    Substitution: The fluorine atom and cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution or electron transfer processes. These interactions can influence the behavior of biological molecules or materials, leading to desired outcomes in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the fluorophenoxy group and the dicyano-substituted benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H7FN2O

Molecular Weight

238.22 g/mol

IUPAC Name

3-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H7FN2O/c15-11-4-6-12(7-5-11)18-14-3-1-2-10(8-16)13(14)9-17/h1-7H

InChI Key

FVFWVXHFEWTVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)F)C#N)C#N

Origin of Product

United States

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